molecular formula C6H3FN4O2 B2912824 5-Fluoro-6-nitro-2H-benzotriazole CAS No. 2253630-20-3

5-Fluoro-6-nitro-2H-benzotriazole

Cat. No.: B2912824
CAS No.: 2253630-20-3
M. Wt: 182.114
InChI Key: HJPKPWLCZGQXEP-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitro-2H-benzotriazole is a fluorinated and nitrated derivative of the privileged 1H-benzotriazole scaffold, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research . Benzotriazole derivatives are recognized for their versatile biological activities and are frequently employed as synthetic auxiliaries or key intermediates in organic synthesis . The benzotriazole core is considered a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological properties, including antimicrobial, antiprotozoal, antiviral, and antitumor activities . Recent studies on novel benzotriazole compounds have highlighted their potential as selective antiviral agents against enteroviruses like Coxsackievirus B5, with some hit compounds exhibiting low micromolar EC50 values . The incorporation of specific substituents, such as halogen atoms, is a common strategy in drug design to fine-tune a molecule's physicochemical properties, metabolic stability, and binding affinity . The presence of both fluoro and nitro groups on this benzotriazole derivative makes it a particularly valuable and versatile building block for researchers. It can be used to explore new structure-activity relationships (SAR), develop new pharmacologically active compounds, and create diverse chemical libraries . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-6-nitro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN4O2/c7-3-1-4-5(9-10-8-4)2-6(3)11(12)13/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKPWLCZGQXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-20-3
Record name 5-fluoro-6-nitro-1H-1,2,3-benzotriazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-nitro-2H-benzotriazole typically involves the nitration of 5-fluoro-2H-benzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and automated control systems can optimize reaction conditions and improve safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-nitro-2H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-nitro-2H-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-nitro-2H-benzotriazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The regiochemistry and electronic properties of benzotriazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of 5-Fluoro-6-nitro-2H-benzotriazole with Structural Analogs
Compound Substituents Key Reaction Conditions Applications/Notes Reference
This compound 5-F, 6-NO₂ Nitration under directed conditions (e.g., HNO₃/H₂SO₄) Potential precursor for bioactive molecules; nitro group enables further reduction to amines .
5-Chloro-1H-benzotriazole derivatives 5-Cl, nitro at positions 4 or 5 Nitration with HNO₃/H₂SO₄ at 0–5°C Substituent-directed nitration: Chloro group at position 5 leads to nitro placement at 4 or 5, unlike fluorine’s stronger -I effect directing nitro to position 6 .
3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl 5-CF₃, 3-CHF₂ Ribosylation with protected ribofuranose Fluorinated nucleosides for antiviral research; trifluoromethyl enhances lipophilicity .
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole 5-F, 6-O-substituent Condensation with aldehydes in DMF at 120°C Demonstrates fluorine’s role in stabilizing bioactive benzimidazoles; divergent heterocycle core compared to benzotriazoles .

Biological Activity

5-Fluoro-6-nitro-2H-benzotriazole (FNBT) is a heterocyclic compound belonging to the benzotriazole family, characterized by its unique combination of a fluorine atom and a nitro group. This structure imparts distinct chemical properties that contribute to its diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral effects.

  • Molecular Formula : C7_7H4_4F N5_5O2_2
  • Molecular Weight : Approximately 182.11 g/mol
  • Structural Features : The presence of both fluorine and nitro groups enhances lipophilicity and membrane permeability, facilitating interaction with various biological targets.

The biological activity of FNBT is primarily attributed to its ability to interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and π–π stacking. This interaction can lead to the modulation of cellular processes involved in disease progression.

Key Mechanisms:

  • Enzyme Inhibition : FNBT can inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound can alter receptor activity, impacting various physiological responses.

Anticancer Properties

FNBT has shown potential in inducing apoptosis in cancer cells. Studies indicate that its structural features allow it to interfere with key cellular processes that regulate cell survival and proliferation.

Antibacterial Activity

Research indicates that FNBT exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) with promising results. The minimum inhibitory concentration (MIC) values for FNBT against MRSA strains were found to be comparable to established antibiotics like nitrofurantoin, ranging from 12.5 to 25 μg/mL .

Antifungal Activity

FNBT has demonstrated antifungal properties with MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. Its effectiveness is enhanced by the introduction of electron-withdrawing groups at specific positions on the benzotriazole ring, particularly at position 5 .

Antiviral and Antiparasitic Effects

The compound has also shown activity against various viral and parasitic infections. For example, it demonstrated dose-dependent inhibitory effects against Trypanosoma species, reducing parasite viability significantly at concentrations as low as 25 μg/mL .

Comparative Analysis with Similar Compounds

Compound NameKey Differences
5-Fluoro-2H-benzotriazole Lacks the nitro group; different reactivity
6-Nitro-2H-benzotriazole Lacks the fluorine atom; affects lipophilicity
5-Chloro-6-nitro-2H-benzotriazole Contains chlorine instead of fluorine; alters reactivity

The unique combination of fluorine and nitro groups in FNBT enhances its biological activity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

  • Anticancer Study : A study demonstrated that FNBT induces apoptosis in cancer cell lines through the activation of caspase pathways.
  • Antibacterial Efficacy : In vitro studies have confirmed that FNBT exhibits significant antibacterial activity against MRSA strains, with MIC values indicating effective inhibition comparable to standard treatments .
  • Antifungal Activity : Research involving Candida species showed that derivatives of FNBT could effectively inhibit fungal growth, highlighting its potential in treating fungal infections .

Q & A

Q. What are the key synthetic routes for preparing 5-Fluoro-6-nitro-2H-benzotriazole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential nitration and fluorination of a benzotriazole precursor. For example:

  • Step 1: Diazotization of a substituted benzotriazole using sodium nitrite and hydrofluoroboric acid at 0°C to stabilize reactive intermediates .
  • Step 2: Controlled nitration using mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration .
  • Purification: Vacuum filtration and recrystallization from glacial acetic acid yield >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/19F NMR: Confirm fluorine incorporation and nitro-group positioning. For instance, fluorine substituents show distinct coupling patterns in 19F NMR .
  • IR Spectroscopy: Identify nitro (N–O stretch at ~1520 cm⁻¹) and triazole ring vibrations (C–N stretch at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at 213.05 Da) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for fluorination/nitration steps?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states. For example, compare activation energies for para- vs. meta-nitration pathways to explain regioselectivity .
  • Electrostatic Potential Maps: Visualize charge distribution to predict electrophilic attack sites on the benzotriazole ring .
  • Validation: Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies address conflicting bioactivity data in antimicrobial studies of this compound derivatives?

Methodological Answer:

  • Dose-Response Curves: Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify IC₅₀ values and rule out cytotoxicity artifacts .
  • Structural Analogues: Synthesize derivatives with varying substituents (e.g., 5-Cl, 6-Br) to isolate electronic effects on bioactivity .
  • Mechanistic Probes: Use fluorescence microscopy to assess membrane permeability or ROS generation in bacterial models .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

Methodological Answer:

  • Variables: Temperature, reagent stoichiometry, and reaction time .

  • Response Surface Methodology (RSM): Design a 2³ factorial experiment to maximize yield and minimize byproducts. For example:

    FactorLow LevelHigh Level
    Temperature0°C25°C
    HNO₃ Equiv.1.01.5
    Reaction Time2 h6 h
  • Analysis: Use ANOVA to identify significant factors (e.g., temperature dominates yield variance) .

Q. What advanced techniques validate the stability of this compound under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via:
    • HPLC-PDA: Detect nitro-group reduction or hydrolysis products .
    • XRD: Monitor crystallinity changes, which correlate with stability .
  • Kinetic Modeling: Fit degradation data to zero/first-order models to predict shelf life .

Theoretical and Methodological Frameworks

Q. How does the electronic effect of the nitro group influence the reactivity of this compound?

Methodological Answer:

  • Hammett Analysis: Quantify substituent effects using σpara values (e.g., NO₂: σpara = +1.27) to correlate with reaction rates in nucleophilic substitutions .
  • Frontier Molecular Orbital (FMO) Theory: Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .

Q. What theoretical frameworks guide the design of benzotriazole-based inhibitors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between nitro groups and active-site residues .
  • QSAR Models: Derive linear free-energy relationships using descriptors like logP and molar refractivity to predict inhibitory potency .

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